3-Iodo-1-methyl-6-nitro-1H-indazole

Descripción general

Descripción

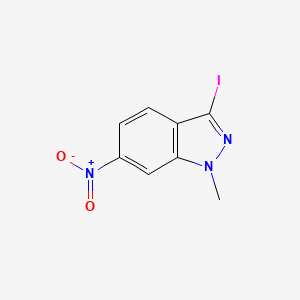

3-Iodo-1-methyl-6-nitro-1H-indazole is a heterocyclic compound with the molecular formula C8H6IN3O2 and a molecular weight of 303.06 g/mol . It is characterized by the presence of an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound is notable for its iodine and nitro substituents, which impart unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-6-nitro-1H-indazole typically involves the iodination of 1-methyl-6-nitroindazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Substitution Reactions at the Iodine Position

The C-3 iodine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling versatile functionalization:

Mechanistic Insights :

-

The iodine atom undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, facilitating bond formation with coupling partners.

-

Steric hindrance from the methyl and nitro groups slightly modulates reaction kinetics but does not impede coupling efficiency .

Nitro Group Transformations

The nitro group at C-6 participates in reduction and electrophilic substitution:

Key Observations :

-

Reduction under neutral or acidic conditions preserves the methyl and iodine substituents.

-

The nitro-to-amine conversion enhances the compound’s utility in synthesizing bioactive molecules .

Methyl Group Stability and Reactivity

The N-1 methyl group demonstrates stability under standard reaction conditions but can be modified under harsh treatments:

Critical Analysis :

-

Demethylation is rarely employed due to the synthetic value of the methyl group in stabilizing the indazole core.

-

Oxidation attempts suggest the methyl group is inert under typical oxidative conditions .

Ring Functionalization and Tautomerism

The indazole ring exhibits tautomerism, though methylation at N-1 locks the 1H-tautomer:

Comparative Reactivity with Analogues

The reactivity profile differs from non-methylated or differently substituted indazoles:

| Compound | Iodine Reactivity | Nitro Reduction Ease | Methyl Stability |

|---|---|---|---|

| 3-Iodo-6-nitro-1H-indazole | Higher (no steric hindrance) | Faster (no methyl effects) | N/A |

| 3-Iodo-1-methyl-6-nitro-1H-indazole | Moderate | Slightly slower | High |

Aplicaciones Científicas De Investigación

3-Iodo-1-methyl-6-nitro-1H-indazole has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Iodo-1-methyl-6-nitro-1H-indazole involves its interaction with molecular targets such as IDO1. By inhibiting IDO1, the compound can modulate the kynurenine pathway, leading to reduced tryptophan catabolism and decreased production of immunosuppressive metabolites . This inhibition can enhance the immune response against cancer cells and other pathogens.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-Iodo-1-methyl-6-nitro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the nitro group at the 6-position, combined with the iodine atom at the 3-position, makes it a valuable compound for targeted synthesis and research applications.

Actividad Biológica

3-Iodo-1-methyl-6-nitro-1H-indazole is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields based on a review of relevant literature.

Chemical Structure and Properties

This compound features an indazole core with specific substituents that influence its reactivity and biological properties. The presence of iodine at the 3-position, a methyl group at the 1-position, and a nitro group at the 6-position contributes to its distinct chemical behavior.

The primary mechanism of action for this compound involves its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) . IDO1 is an enzyme that regulates the kynurenine pathway, which is crucial for immune modulation. By inhibiting IDO1, this compound can:

- Reduce tryptophan catabolism.

- Decrease the production of immunosuppressive metabolites.

- Potentially enhance anti-tumor immunity by preventing cancer cells from evading immune detection .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its ability to inhibit IDO1 has been linked to enhanced immune responses against tumors. Studies have shown that compounds targeting IDO1 can lead to reduced tumor growth in various cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that derivatives of this compound may possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The nitro group in particular may undergo bioreduction to form reactive intermediates that interact with bacterial cellular components .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Applications in Research and Industry

The unique properties of this compound make it valuable in various applications:

Pharmaceutical Development : It serves as a building block for synthesizing more complex molecules aimed at treating cancer and infectious diseases.

Biological Research : The compound is utilized in studies investigating immune modulation and enzyme inhibition.

Industrial Uses : Its derivatives are explored for applications in dyes and pigments due to their chemical stability and reactivity .

Propiedades

IUPAC Name |

3-iodo-1-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFJQSWNJCSHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286532 | |

| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-12-0 | |

| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.